molecular formula C15H19N5O B14427319 N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 81664-91-7

N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea

Cat. No.: B14427319
CAS No.: 81664-91-7
M. Wt: 285.34 g/mol
InChI Key: ZJQBJLXZTYYXGC-UHFFFAOYSA-N
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Description

N’-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tert-butyl group, a methyl group, and a pyridinyl-pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves the reaction of tert-butyl isocyanate with a pyridinyl-pyrimidinyl derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of N’-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with oxidized functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N’-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-N,N-dimethylformamidine: Shares the tert-butyl and methyl groups but differs in the core structure.

    tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-3-pyridinyl)-1-piperazinecarboxylate: Contains similar pyridinyl and pyrimidinyl moieties but with additional functional groups.

Uniqueness

N’-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for targeted interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

CAS No.

81664-91-7

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

3-tert-butyl-1-methyl-1-(2-pyridin-4-ylpyrimidin-4-yl)urea

InChI

InChI=1S/C15H19N5O/c1-15(2,3)19-14(21)20(4)12-7-10-17-13(18-12)11-5-8-16-9-6-11/h5-10H,1-4H3,(H,19,21)

InChI Key

ZJQBJLXZTYYXGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N(C)C1=NC(=NC=C1)C2=CC=NC=C2

Origin of Product

United States

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